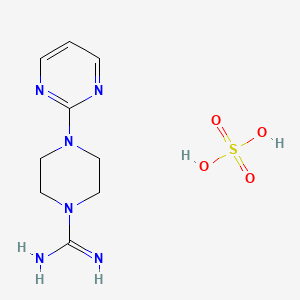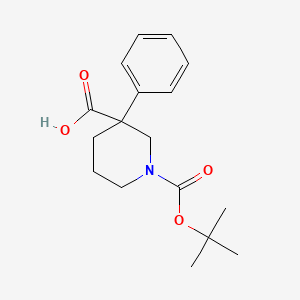amine CAS No. 1469058-78-3](/img/structure/B1406917.png)
[(4-Bromo-3-fluorophenyl)methyl](2,2-dimethylpropyl)amine
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyrazoles . It is also known as N-(4-bromo-3-fluorobenzyl)-2-methyl-1-propanamine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H15BrFN/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3 . This indicates the presence of a bromine atom, a fluorine atom, and an amine group in the molecule.Physical And Chemical Properties Analysis
The molecular weight of this compound is 260.15 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Methodology Development
- Practical Synthesis of 2-Fluoro-4-bromobiphenyl : A study by Qiu et al. (2009) reports on the development of a practical method for the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals. This research highlights the relevance of bromo and fluoro substituents in pharmaceutical synthesis, potentially paralleling the utility of (4-Bromo-3-fluorophenyl)methylamine in similar contexts (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Toxicological Studies
- Amines and Environmental Impact : A review by Poste et al. (2014) compiles data on the concentrations, sources, fate, and toxicity of amines in surface waters. Considering the environmental implications of amine compounds, including potential sources from industrial processes, this review suggests that compounds like (4-Bromo-3-fluorophenyl)methylamine could also have environmental relevance, especially in the context of water pollution and toxicity (Poste, Grung, & Wright, 2014).
Analytical Chemistry and Detection
- Analysis of Biogenic Amines in Foods : Önal (2007) reviews analytical methods for determining biogenic amines in food, which are important due to their toxicity and role as indicators of food freshness. The methodologies discussed, including chromatographic techniques, could be applicable for analyzing and detecting compounds like (4-Bromo-3-fluorophenyl)methylamine in various matrices, indicating the importance of such compounds in food safety and quality assessment (Önal, 2007).
Fluorescent Chemosensors
- Development of Chemosensors : Research on 4-Methyl-2,6-diformylphenol (DFP) based compounds by Roy (2021) for detecting various analytes, including metal ions and neutral molecules, showcases the use of fluorophoric platforms in sensor technology. This implies that structurally complex amines could serve as bases for designing sensitive and selective sensors for environmental monitoring and analytical chemistry (Roy, 2021).
These findings illustrate the broad scientific interest in compounds with bromo, fluoro, phenyl, and amine functionalities, ranging from their synthesis and environmental impact to their analytical and potential sensing applications. While direct studies on “(4-Bromo-3-fluorophenyl)methylamine” were not identified, the discussed literature underscores the relevance of related chemical functionalities in various research fields.
Propiedades
IUPAC Name |
N-[(4-bromo-3-fluorophenyl)methyl]-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrFN/c1-12(2,3)8-15-7-9-4-5-10(13)11(14)6-9/h4-6,15H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDJSUTWIWKHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate](/img/structure/B1406842.png)

![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)

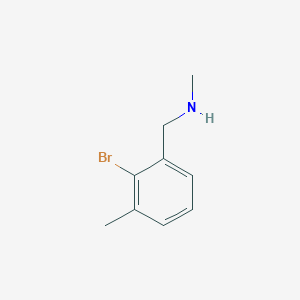
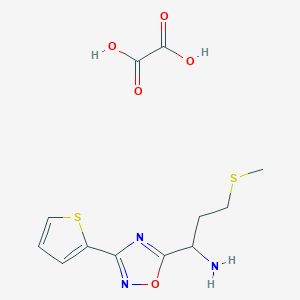
![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)
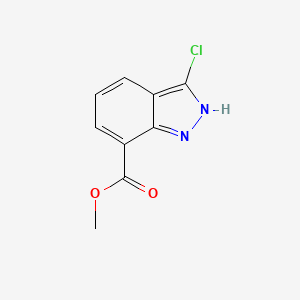
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1406851.png)
![6-Bromo-3-methyl[1,2,4]triazolo-[4,3-a]pyridine hydrochloride](/img/structure/B1406852.png)
